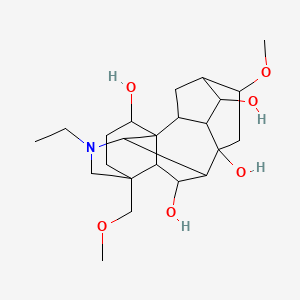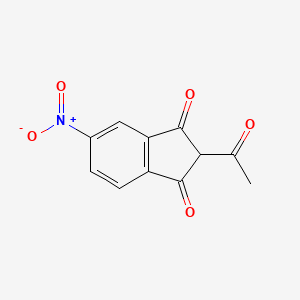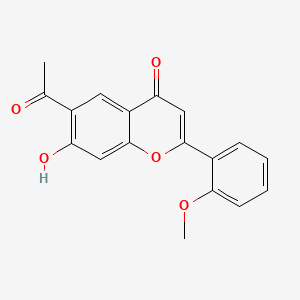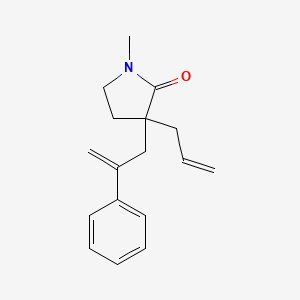![molecular formula C21H15NS B14171792 14H-Dibenzo[a,h]phenothiazine, 14-methyl- CAS No. 3929-80-4](/img/structure/B14171792.png)
14H-Dibenzo[a,h]phenothiazine, 14-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14H-Dibenzo[a,h]phenothiazine, 14-methyl- is a heterocyclic compound that belongs to the phenothiazine family. It is characterized by its unique structure, which includes a sulfur and nitrogen atom within a tricyclic system. This compound is known for its intriguing chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14H-Dibenzo[a,h]phenothiazine, 14-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the proper formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
14H-Dibenzo[a,h]phenothiazine, 14-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro, halogen, or sulfonic acid groups.
Applications De Recherche Scientifique
14H-Dibenzo[a,h]phenothiazine, 14-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Derivatives of this compound have been explored for their potential therapeutic properties, including antipsychotic and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 14H-Dibenzo[a,h]phenothiazine, 14-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with biological membranes and proteins, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its use in antipsychotic medications.
Chlorpromazine: A derivative of phenothiazine, widely used as an antipsychotic drug.
Promethazine: Another derivative, used primarily as an antihistamine and antiemetic.
Uniqueness
14H-Dibenzo[a,h]phenothiazine, 14-methyl- stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
3929-80-4 |
|---|---|
Formule moléculaire |
C21H15NS |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
13-methyl-2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C21H15NS/c1-22-18-12-10-15-7-3-5-9-17(15)21(18)23-19-13-11-14-6-2-4-8-16(14)20(19)22/h2-13H,1H3 |
Clé InChI |
ARVMRUWPTNJBBX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C3=CC=CC=C3C=C2)SC4=C1C5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)



![5-[C-(4-methylphenyl)-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14171730.png)
![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)
![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)

![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)

![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)


